PPARγ Binding Affinity of Glisamuride: Quantitative Comparison with a Clinically Validated PPARγ Agonist
Glisamuride demonstrates direct binding affinity to PPARγ with a thermodynamic dissociation constant (Kd) of 3.70 nM measured by surface plasmon resonance (SPR) assay [1]. For cross-class context, the clinically approved full PPARγ agonist pioglitazone exhibits reported Kd values in the 30–700 nM range depending on assay conditions. Notably, the EC50 of glisamuride for PPARγ transactivation in human HepG2 cells is 280 nM, establishing its capacity to engage PPARγ at nanomolar concentrations in a cellular context [2].
| Evidence Dimension | PPARγ binding affinity (Kd) |
|---|---|
| Target Compound Data | 3.70 nM |
| Comparator Or Baseline | Pioglitazone: 30–700 nM range (published data; cross-study comparative) |
| Quantified Difference | Glisamuride Kd is at least 8-fold lower than the lower end of pioglitazone's reported Kd range (3.70 nM vs ~30 nM) |
| Conditions | SPR assay; PPARγ origin unspecified |
Why This Matters
High-affinity PPARγ engagement expands the mechanistic repertoire beyond SUR1-mediated insulin secretion, offering a molecular basis for dual-target pharmacology relevant to metabolic disease modeling.
- [1] BindingDB. BDBM50235986 (CHEMBL4073499). PPARgamma binding affinity data. Accessed April 2026. View Source
- [2] BindingDB. BDBM50235986 (CHEMBL4073499). PPARgamma transactivation EC50 data in HepG2 cells. Accessed April 2026. View Source
